molecular formula C21H22N2OS2 B2355607 2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1787878-87-8

2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2355607
CAS RN: 1787878-87-8
M. Wt: 382.54
InChI Key: GZNNZUIIIMSQJL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The presence of nitrogen in the pyridine ring and the sulfur in the thiophene ring would add to the complexity of the electronic structure.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aromatic rings might undergo electrophilic aromatic substitution, while the acetamide group could participate in various reactions involving the carbonyl group or the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The molecular weight is 382.54.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of novel compounds: 2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, similar to other acetamide derivatives, may be synthesized for potential biological applications. For instance, acetamide derivatives have been synthesized for their antimicrobial activities, with various biological compound activities such as anti-inflammatory, analgesic, antibacterial, antifungal, and antitubercular reported (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

  • Anticancer potential: Compounds similar to 2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide have been evaluated for their potential anticancer activities. For example, N-substituted acetamide derivatives have been studied for their activity against various cancer cell lines (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).

  • Src kinase inhibition: Some acetamide derivatives have shown inhibitory activity against Src kinase, suggesting potential applications in cancer therapy. This highlights the significance of exploring similar compounds for their biological activities (Fallah-Tafti et al., 2011).

Molecular Design and Chemical Properties

  • Molecular structure studies: The study of molecular and supramolecular structures of acetamide derivatives, similar to 2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, is crucial for understanding their chemical properties and potential applications. X-ray diffractometry is commonly used for such studies (Castiñeiras, García-Santos, & Saa, 2018).

  • Synthesis of analogs: Exploring the synthesis of novel analogs based on the chemical structure of acetamide derivatives opens up avenues for discovering new molecules with potentially beneficial properties (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019).

  • Conducting polymers: Some acetamide derivatives have been used in the synthesis of conducting polymers, indicating a potential application in electrochromic devices and other electronic applications (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future research might focus on optimizing its structure for better activity or less toxicity. If it’s a material, research might focus on improving its physical properties .

properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS2/c1-15(2)26-20-5-3-16(4-6-20)10-21(24)23-12-17-9-19(13-22-11-17)18-7-8-25-14-18/h3-9,11,13-15H,10,12H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNNZUIIIMSQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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